molecular formula C10H8Br2O2 B2658887 4-(Allyloxy)-3,5-dibromobenzaldehyde CAS No. 443292-04-4

4-(Allyloxy)-3,5-dibromobenzaldehyde

Cat. No.: B2658887
CAS No.: 443292-04-4
M. Wt: 319.98
InChI Key: FPAHXQMWVYMRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-3,5-dibromobenzaldehyde is an organic compound with the molecular formula C10H8Br2O2 It is characterized by the presence of an allyloxy group attached to a benzaldehyde ring, which is further substituted with two bromine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3,5-dibromobenzaldehyde typically involves the bromination of 4-(Allyloxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often include maintaining the temperature at around 0-25°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3,5-dibromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

4-(Allyloxy)-3,5-dibromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3,5-dibromobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-3,5-dibromobenzaldehyde is unique due to the presence of both the allyloxy group and bromine atoms, which confer distinct reactivity and potential for diverse applications in synthesis and material science. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

3,5-dibromo-4-prop-2-enoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHXQMWVYMRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.